An In-Depth Technical Guide to 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol (CAS No. 162712-35-8)
An In-Depth Technical Guide to 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol (CAS No. 162712-35-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol, identified by its CAS number 162712-35-8, is a chemical compound of significant interest in the pharmaceutical sciences.[1][2] It is primarily known as a principal metabolite and a process-related impurity of Ranolazine, an anti-anginal medication.[1][3] Ranolazine functions by inhibiting the late inward sodium current in cardiac cells, which helps to reduce intracellular calcium overload and myocardial wall tension without significantly affecting heart rate or blood pressure.[4] As a key metabolite, also referred to as CVT-2513 or Ranolazine N-Desacetamido Impurity, understanding the physicochemical properties, synthesis, and biological activity of this compound is crucial for comprehensive drug metabolism studies, pharmacokinetic profiling, and impurity analysis in the manufacturing of Ranolazine.[3][5]
This technical guide provides a detailed overview of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol, including its synthesis, analytical characterization, pharmacological profile, and safety considerations, to support researchers and drug development professionals in their work with this molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is presented in the table below. This data is essential for its handling, formulation, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 162712-35-8 | [1][2][6] |
| IUPAC Name | 1-(2-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol | [1] |
| Synonyms | CVT-2513, Ranolazine Impurity C, Ranolazine N-Desacetamido Impurity | [3][5][7] |
| Molecular Formula | C₁₄H₂₂N₂O₃ | [1][7] |
| Molecular Weight | 266.34 g/mol | [1][7] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Solubility | Sparingly soluble in water, soluble in methanol and dichloromethane (predicted) | Inferred from Ranolazine properties |
| SMILES | COC1=CC=CC=C1OCC(CN2CCNCC2)O | [1][5] |
| InChI Key | HVPPJURUTODQOY-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is typically achieved through a two-step process.[1] This involves the formation of an epoxide intermediate followed by a nucleophilic ring-opening reaction with piperazine.[1] While specific, detailed protocols are often proprietary, the following represents a standard laboratory-scale synthesis based on established chemical principles for this class of compounds.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane (Intermediate)
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To a stirred solution of 2-methoxyphenol (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a base like sodium hydroxide (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the sodium salt of 2-methoxyphenol.
-
Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude 1-(2-methoxyphenoxy)-2,3-epoxypropane. This intermediate can be used in the next step with or without further purification.
Step 2: Synthesis of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol
-
Dissolve the crude 1-(2-methoxyphenoxy)-2,3-epoxypropane (1.0 eq) in a polar aprotic solvent like isopropanol or ethanol.[8]
-
Add piperazine (a molar excess, typically 3-5 eq) to the solution. The large excess of piperazine helps to minimize the formation of dimer impurities.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting epoxide is consumed.
-
Cool the mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove the excess piperazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
-
The crude 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is typically purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to yield the final product with high purity (>98%).[9]
Analytical Characterization
For use as a reference standard in drug development and quality control, the identity and purity of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol must be confirmed using various analytical techniques. Commercial suppliers of this compound provide a comprehensive Certificate of Analysis which includes data from the following methods.[10]
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for determining the purity of the compound and for quantifying it as an impurity in Ranolazine drug substance and product.[11]
Representative HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile) |
| Flow Rate | 1.0 mL/minute |
| Detection | UV at 220 nm |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
This method should be capable of separating 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol from Ranolazine and other related impurities.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The expected chemical shifts in ¹H NMR are outlined below.
Expected ¹H NMR Chemical Shifts (in CDCl₃, predicted):
| Protons | Chemical Shift (ppm, δ) | Multiplicity | Integration |
| Aromatic (phenoxy) | 6.8 - 7.2 | m | 4H |
| -OCH₃ (methoxy) | 3.85 | s | 3H |
| -CH(OH)- | ~4.0 | m | 1H |
| -O-CH₂- | ~4.1 | m | 2H |
| Piperazine N-CH₂- | 2.4 - 2.9 | m | 8H |
| -N-CH₂- (propanol chain) | ~2.6 | m | 2H |
| -OH, -NH | Variable | br s | 2H |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion would be observed at m/z 267.3.
Pharmacological Profile and Mechanism of Action
The primary pharmacological relevance of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol stems from its status as a major metabolite of Ranolazine.[3] Ranolazine is metabolized extensively in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[4][13]
Metabolic Pathway
Caption: Metabolic conversion of Ranolazine to its N-dealkylated metabolite.
Biological Activity
While the pharmacological activity of most Ranolazine metabolites has not been well characterized, some studies have investigated their effects. A study on the anti-myocardial ischemia activities of Ranolazine and its principal metabolites, including CVT-2513, was conducted. The results indicated that CVT-2513 could offer protection against myocardial ischemia induced by isoprenaline in mice.[3] However, its potency was found to be less than that of the parent drug, Ranolazine.[3]
The precise mechanism of action for 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is not fully elucidated. It is not believed to contribute significantly to the therapeutic effects of Ranolazine, which primarily acts by inhibiting the late sodium current (I-Na).[1][14] However, its presence in plasma is a key consideration for the overall safety and drug-drug interaction profile of Ranolazine. For instance, studies have examined the plasma protein binding of various Ranolazine metabolites, which is crucial for understanding their distribution and potential for displacement interactions.[15]
Safety and Handling
As a specific Material Safety Data Sheet (MSDS) for 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is not publicly available, handling procedures should be based on those for similar pharmaceutical compounds of unknown potency.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[16]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[7]
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
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Conclusion
1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol (CAS No. 162712-35-8) is a molecule of critical importance for researchers and professionals involved in the development and quality control of the anti-anginal drug Ranolazine. As a key metabolite and process impurity, a thorough understanding of its synthesis, analytical profile, and biological activity is essential. This guide provides a comprehensive foundation of technical knowledge to support further investigation and application of this compound in pharmaceutical research and development.
References
Sources
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- 3. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Ranolazine N-Desacetamido Impurity | 162712-35-8 | SynZeal [synzeal.com]
- 6. CAS#:162712-35-8 | 1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol | Chemsrc [chemsrc.com]
- 7. clearsynth.com [clearsynth.com]
- 8. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]
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- 12. Related substances analysis of ranolazine by reversed-phase HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
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- 14. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
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